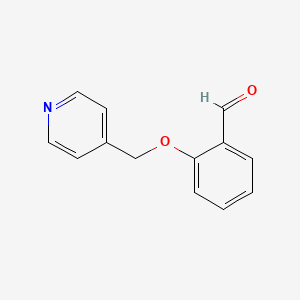

2-(Pyridin-4-ylmethoxy)benzaldehyde

Description

Significance of Pyridin-4-ylmethoxy Benzaldehyde (B42025) Frameworks in Organic Chemistry

The pyridin-4-ylmethoxy benzaldehyde framework is significant due to the unique combination of its constituent chemical groups, which imparts valuable reactivity and utility as a synthetic intermediate. This scaffold is composed of three key components: a pyridine (B92270) ring, a benzaldehyde group, and an ether linkage.

The pyridine ring, an electron-withdrawing system, and the aldehyde group, which can participate in a wide array of chemical reactions, make this framework a versatile precursor. Molecules incorporating this structure are particularly useful in the synthesis of pharmaceuticals, agrochemicals, and coordination complexes. The aldehyde functional group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or undergo condensation reactions with amines to form Schiff bases, which are themselves important intermediates.

Overview of Research Trajectories for Related Aldehyde and Pyridine Derivatives

The broader families of aldehyde and pyridine derivatives are central to many areas of chemical research and industry. Pyridine and its derivatives are not only common laboratory solvents but are also vital structural motifs in drug design and materials science. nih.gov The pyridine scaffold is found in numerous FDA-approved drugs and natural products like vitamins, and its inclusion in a molecule can improve water solubility and other pharmacokinetic properties. nih.gov Research into functionalized pyridines is robust, with ongoing efforts to develop novel synthesis methods and explore their potential as antibacterial agents, particularly against multidrug-resistant pathogens. nih.gov

Similarly, benzaldehyde derivatives are cornerstone molecules in organic chemistry. They are key starting materials for a vast number of products, including pharmaceuticals and polymers. Research has focused on expanding the utility of benzaldehyde scaffolds to create analogues with specific biological activities. For instance, derivatives of 4-(diethylamino)benzaldehyde (B91989) have been synthesized and studied as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in various cancers. nih.govbrad.ac.uk

The convergence of these two areas—the functionalization of pyridines and the modification of benzaldehydes—represents a significant trajectory in medicinal chemistry. The synthesis of hybrid molecules, such as the title compound, allows researchers to explore new chemical space and develop novel compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents. acs.org

Academic and Research Focus of the Compendium

This article provides a focused overview of 2-(Pyridin-4-ylmethoxy)benzaldehyde, emphasizing its role as a building block in organic chemistry. The content is structured to detail the chemical significance of its core framework and to contextualize its importance within the broader research trends of its constituent parts—pyridines and aldehydes. By examining the established utility of related compounds, this compendium aims to highlight the synthetic potential of this compound for academic and industrial researchers. The information is based on available chemical literature and databases, providing a technical summary for a scientific audience.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 54402-13-0 | bldpharm.comhairuichem.com |

| Molecular Formula | C13H11NO2 | bldpharm.comhairuichem.com |

| Molecular Weight | 213.23 g/mol | bldpharm.comhairuichem.com |

| MDL Number | MFCD08442137 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-3-1-2-4-13(12)16-10-11-5-7-14-8-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJAFOKWZXCOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588103 | |

| Record name | 2-[(Pyridin-4-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54402-13-0 | |

| Record name | 2-(4-Pyridinylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54402-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Pyridin-4-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2 Pyridin 4 Ylmethoxy Benzaldehyde

Etherification and O-Alkylation Approaches

The core of the synthesis for 2-(Pyridin-4-ylmethoxy)benzaldehyde lies in the formation of an ether linkage between a salicylaldehyde (B1680747) backbone and a pyridine-4-methanol moiety. The Williamson ether synthesis stands out as the most prevalent and adaptable method for this transformation. This reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a suitable pyridylmethyl halide.

Reactions Involving Salicylaldehyde and Halomethylpyridines

The most direct route to this compound involves the reaction of salicylaldehyde with a 4-(halomethyl)pyridine, typically 4-(chloromethyl)pyridine (B78701). The reaction is generally carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group of salicylaldehyde.

The reaction mechanism commences with the abstraction of the acidic proton from the hydroxyl group of salicylaldehyde by a base, forming a sodium salicylaldehyde phenoxide. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group of 4-(chloromethyl)pyridine in an SN2 reaction. This results in the displacement of the chloride ion and the formation of the desired ether linkage.

Commonly employed bases for this transformation include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The choice of solvent is also crucial, with polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) being favored as they can effectively solvate the cation of the base while not interfering with the nucleophilic attack.

Table 1: Representative Reaction Conditions for the Synthesis of this compound via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| Salicylaldehyde | 4-(Chloromethyl)pyridine hydrochloride | K₂CO₃ | DMF | 80-100 | 12-24 |

| Salicylaldehyde | 4-(Chloromethyl)pyridine hydrochloride | NaH | THF/DMF | Room Temp to 60 | 6-12 |

| Sodium Salicylaldehyde | 4-(Picolyl chloride) | - | Acetonitrile | Reflux | 8-16 |

Note: This data is representative of typical conditions for Williamson ether synthesis and may require optimization for specific laboratory applications.

Variations with Substituted Hydroxybenzaldehydes and Pyridylmethyl Halides

The versatility of the Williamson ether synthesis allows for the preparation of a wide array of substituted analogs. By employing substituted salicylaldehydes, derivatives of this compound with various functional groups on the benzene (B151609) ring can be synthesized. For instance, the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-pyridinemethanol (B147518) in the presence of a base like potassium carbonate in DMF yields 3-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde.

Similarly, variations in the pyridylmethyl halide can be introduced. While 4-(chloromethyl)pyridine is a common choice, the corresponding bromo- or iodo-derivatives can also be used. The reactivity of the halide follows the order I > Br > Cl, which can influence the reaction conditions required for efficient conversion.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Base Selection: Stronger bases like sodium hydride can lead to faster reaction rates at lower temperatures compared to weaker bases like potassium carbonate. However, the use of NaH requires anhydrous conditions and careful handling.

Solvent Effects: Polar aprotic solvents like DMF and DMSO are generally effective in promoting SN2 reactions. Acetonitrile is another viable option. The choice of solvent can also impact the solubility of the reactants and the ease of product purification.

Temperature and Reaction Time: The reaction temperature is typically elevated to ensure a reasonable reaction rate. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Catalytic Systems: To enhance the reaction rate and yield, phase-transfer catalysts (PTCs) can be employed, especially when using inorganic bases like potassium carbonate. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent is present, thereby accelerating the reaction.

Efficiency and Scalability Considerations in Laboratory Synthesis

When considering the scalability of the synthesis, several factors come into play. The use of highly reactive and hazardous reagents like sodium hydride may pose challenges on a larger scale. In such cases, alternative, safer bases like potassium carbonate might be preferred, even if it requires longer reaction times or higher temperatures. The cost and availability of the starting materials, particularly the 4-(halomethyl)pyridine, are also important considerations for large-scale production. The efficiency of the workup and purification steps becomes increasingly critical as the scale of the reaction increases to minimize solvent usage and product loss.

Advanced Chemical Reactivity and Transformational Chemistry of 2 Pyridin 4 Ylmethoxy Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is the most prominent site for a variety of chemical transformations, including oxidation, nucleophilic additions, and condensation reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group in 2-(Pyridin-4-ylmethoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(Pyridin-4-ylmethoxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). For instance, the oxidation of substituted benzaldehydes to their carboxylic acids can be achieved with high efficiency. Vanadium-catalyzed oxidation presents a sustainable alternative, capable of selectively converting toluene (B28343) to benzaldehyde (B42025), and under certain conditions, can further oxidize aldehydes to carboxylic acids. uniroma1.it The general scheme for this oxidation is presented below.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2-(Pyridin-4-ylmethoxy)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | 2-(Pyridin-4-ylmethoxy)benzoic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | 2-(Pyridin-4-ylmethoxy)benzoic acid |

Nucleophilic Addition Reactions and Their Derivatives

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by a wide range of nucleophiles. youtube.com This reaction typically proceeds through a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol.

Addition of Organometallic Reagents: Hard nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the carbonyl group. youtube.comquimicaorganica.org This reaction is a powerful method for forming carbon-carbon bonds. For example, reaction with methylmagnesium bromide would yield 1-(2-(pyridin-4-ylmethoxy)phenyl)ethanol.

Hydride Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-(pyridin-4-ylmethoxy)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with NaBH₄ is typically performed in an alcoholic solvent, while LiAlH₄ requires an anhydrous ether solvent followed by an aqueous workup.

The table below summarizes key nucleophilic addition reactions at the aldehyde moiety.

| Nucleophile Type | Reagent Example | Intermediate | Final Product |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide | 1-(2-(Pyridin-4-ylmethoxy)phenyl)ethanol |

| Hydride | Sodium Borohydride (NaBH₄) | Borate ester | (2-(Pyridin-4-ylmethoxy)phenyl)methanol |

| Cyanide | Hydrogen Cyanide (HCN) / KCN | Cyanohydrin alkoxide | 2-hydroxy-2-(2-(pyridin-4-ylmethoxy)phenyl)acetonitrile |

Condensation Reactions, Including Imine and Hydrazone Formation

The aldehyde group undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. rsc.orgyoutube.com These reactions are typically reversible and are often catalyzed by acid. youtube.com The formation of the C=N double bond is driven by the elimination of a water molecule. youtube.com

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) yields an N-substituted imine. This reaction is fundamental in the synthesis of various ligands and biologically active molecules. For instance, the condensation of substituted benzaldehydes with anilines is a well-established method for preparing Schiff bases. nih.gov

Hydrazone Formation: Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. nih.gov This reaction proceeds via a hemiaminal-like intermediate followed by dehydration. mdpi.commdpi.com Hydrazones are stable compounds and serve as important intermediates in reactions like the Wolff-Kishner reduction. mdpi.com The reaction of various aldehydes with hydrazines to form hydrazones has been extensively studied, including mechanochemical methods that provide high yields. mdpi.com

The following table details common condensation reactions.

| Reagent | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydrazine (H₂N-NH₂) | Hydrazone | |

| Hydroxylamine (H₂N-OH) | Oxime | |

| Semicarbazide (H₂N-NH-C(O)NH₂) | Semicarbazone |

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring possesses distinct reactivity due to the presence of the electronegative nitrogen atom. The nitrogen's lone pair of electrons makes it basic and nucleophilic, while the ring itself is electron-deficient compared to benzene (B151609), influencing its substitution patterns.

The nitrogen atom can readily undergo N-alkylation with alkyl halides to form a quaternary pyridinium (B92312) salt. This process increases the electron-withdrawing nature of the ring, further activating the C2 and C4 positions for nucleophilic attack. acs.orglibretexts.org It can also be oxidized to a pyridine-N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. youtube.combldpharm.com The formation of the N-oxide is significant as it can alter the substitution pattern of the ring, facilitating nucleophilic substitution at the 4-position. uniroma1.itsemanticscholar.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack , primarily at the C2 and C4 positions. quimicaorganica.orgacs.org While the C4 position is substituted in the title compound, direct C-H functionalization at the C2 and C6 positions by strong nucleophiles like organolithium reagents is conceivable, especially upon activation. msu.edu Conversely, the pyridine ring is generally unreactive towards electrophilic aromatic substitution , requiring harsh conditions due to the deactivating effect of the nitrogen atom, which can be protonated under acidic conditions to form a strongly deactivating pyridinium ion. acs.org

Transition Metal-Catalyzed Transformations

The presence of both a pyridine nitrogen and ether/carbonyl oxygens allows this compound to function as a potential ligand in coordination chemistry. researchgate.net The pyridine nitrogen, in particular, is a common coordination site for a variety of transition metals, including palladium, copper, and rhodium. acs.orgmsu.edu

This molecule could serve as a ligand in catalytic systems. For example, Pd(II) complexes with substituted pyridine ligands have been shown to be effective precatalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. msu.edu The electronic properties of the substituents on the pyridine ligand can significantly influence the catalytic activity of the metal center. msu.edu

Furthermore, if a halide were introduced onto either the benzaldehyde or pyridine ring, the molecule could participate as a substrate in transition metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted derivative could undergo Suzuki coupling with a boronic acid or a Heck reaction with an alkene, catalyzed by a palladium complex. youtube.com The pyridine moiety itself can direct C-H activation reactions catalyzed by transition metals, offering a pathway to further functionalization.

Role As a Strategic Building Block in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Systems

The structure of 2-(Pyridin-4-ylmethoxy)benzaldehyde is well-suited for the synthesis of advanced, fused heterocyclic systems. The ortho-disposed aldehyde and ether linkage can participate in various cyclization strategies to generate polycyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

One such class of accessible heterocycles is the 2H-chromenes (2H-benzopyrans). rsc.orgmsu.edu Syntheses of chromene derivatives often involve the reaction of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) derivative with a suitable coupling partner. organic-chemistry.org While this compound possesses an ether rather than a hydroxyl group, analogous acid- or metal-catalyzed intramolecular cyclization reactions, such as alkyne-aldehyde metathesis, provide a pathway to functionalized 2H-chromenes. nih.gov For instance, domino reactions like the oxa-Michael-aldol condensation between salicylaldehydes and electron-deficient olefins are powerful methods for building the chromene core, a strategy that highlights the potential of ortho-substituted benzaldehydes in heterocyclic synthesis. rsc.org

Furthermore, the pyridine (B92270) and benzaldehyde (B42025) components can be incorporated into more complex fused systems, such as pyrazolo[3,4-b]pyridines . The synthesis of these scaffolds can be achieved through the cyclocondensation of an aminopyrazole with a suitable dialdehyde (B1249045) precursor, demonstrating how aldehyde functionalities are critical for constructing such bicyclic systems. nih.gov The presence of the pyridinylmethoxy group on the benzaldehyde starting material would embed this useful fragment directly into the final complex heterocyclic product.

| Target Heterocycle | General Synthetic Strategy | Role of Aldehyde |

| 2H-Chromenes | Domino oxa-Michael/Aldol (B89426) reaction of an ortho-alkoxybenzaldehyde with an activated alkene. rsc.orgorganic-chemistry.org | Electrophilic partner in the initial Michael addition and subsequent aldol condensation. |

| Pyrazolo[3,4-b]pyridines | Cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl equivalent. nih.gov | Serves as a key carbonyl component for imine formation and subsequent cyclization. |

| Imidazo[1,2-a]pyridines | Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.govbeilstein-journals.org | The aldehyde component reacts with an aminopyridine and an isocyanide to form the fused imidazole (B134444) ring. |

Scaffold for Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds, and this compound is an ideal scaffold for this purpose due to its suitability for multi-component reactions (MCRs). MCRs combine three or more starting materials in a single step, offering a highly efficient route to molecular diversity.

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial synthesis where an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgnih.gov By employing this compound as the aldehyde component, libraries of complex peptidomimetics can be generated, each bearing the pyridinylmethoxy moiety. nih.gov The modular nature of the Ugi reaction allows for the systematic variation of the other three components, leading to a vast chemical space accessible from a single scaffold. wikipedia.orgnih.gov

Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction , which synthesizes fused 3-aminoimidazo[1,2-a]heterocycles from an amidine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The use of this compound in a GBB reaction with various aminopyridines or other amidines and a diverse set of isocyanides would produce a library of compounds with a privileged imidazo[1,2-a]pyridine (B132010) core, a common motif in bioactive molecules. acs.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups on the aldehyde, making it a robust method for library generation. acs.org

Intermediate in the Synthesis of Multifunctional Molecules

For instance, pyridine derivatives are investigated as immunomodulating agents. google.com The synthesis of such compounds often involves coupling pyridine-containing building blocks to other heterocyclic systems. Using this compound in MCRs like the Ugi or GBB reaction allows for the direct incorporation of the pyridine unit into larger, drug-like molecules. beilstein-journals.orgnih.gov These reactions are central to diversity-oriented synthesis, a strategy used to explore novel chemical space for new biological functions. nih.gov

The products of Ugi reactions, α-acetamido carboxamides, are considered valuable peptidomimetics that can mimic the structure of peptides and interact with biological targets like enzymes. nih.gov By starting with this compound, a library of potential enzyme inhibitors or receptor ligands can be synthesized, each featuring the distinct pyridinylmethoxy group which can influence properties like solubility, cell permeability, and target binding.

Application in Cascade Reactions and Multi-Component Systems

Cascade reactions, also known as domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient and atom-economical. This compound is an excellent substrate for such transformations.

A prime example is the domino Knoevenagel-hetero-Diels-Alder reaction . iupac.org In this sequence, an aldehyde first undergoes a Knoevenagel condensation, and the resulting intermediate directly participates in a Diels-Alder reaction to form a complex cyclic system. iupac.org The electrophilic nature of the aldehyde in this compound makes it a suitable candidate for initiating such cascades.

The multi-component reactions discussed previously, such as the Ugi and GBB reactions, are themselves examples of cascade processes. nih.govwikipedia.org The mechanism of the Ugi reaction, for instance, involves a sequence of imine formation, nucleophilic attack by the isocyanide, and finally an intramolecular acyl transfer known as the Mumm rearrangement, all occurring in one pot. nih.gov Similarly, the GBB reaction proceeds through the formation of an iminium ion followed by a [4+1] cycloaddition with the isocyanide. nih.govbeilstein-journals.org The reliability of this compound as the aldehyde component in these well-established MCRs underscores its utility in complex, one-pot synthetic strategies.

| Reaction Type | Description | Role of this compound |

| Ugi Reaction | A four-component reaction of an aldehyde, amine, carboxylic acid, and isocyanide to form a bis-amide. wikipedia.orgnih.gov | The aldehyde component condenses with the amine to form an imine, initiating the cascade. |

| GBB Reaction | A three-component reaction of an amidine, aldehyde, and isocyanide to form a fused 3-aminoimidazole. nih.govbeilstein-journals.org | The aldehyde reacts with the amidine to form a reactive iminium ion intermediate. |

| Domino Knoevenagel/hetero-Diels-Alder | A sequence where Knoevenagel condensation creates a diene that undergoes an immediate Diels-Alder reaction. iupac.org | The aldehyde is the electrophile in the initial Knoevenagel condensation step. |

| Domino oxa-Michael/Aldol | A cascade reaction of a salicylaldehyde derivative with an α,β-unsaturated compound to form chromenes. rsc.org | The aldehyde acts as the electrophile for the final intramolecular aldol cyclization. |

Systematic Derivatization Strategies and Structure Activity Relationship Studies

Modifications of the Benzaldehyde (B42025) Substructure

The benzaldehyde portion of the molecule is a primary target for derivatization, allowing for modulation of electronic properties, steric bulk, and hydrogen bonding capabilities.

Substitution on the Aromatic Ring: Introducing substituents onto the benzaldehyde ring is a common strategy to alter electronic distribution and lipophilicity. For instance, the addition of electron-donating groups, such as a methoxy (B1213986) (-OCH₃) group, can increase electron density in the ring. The synthesis of derivatives like 5-methoxy-2-(pyridine-4-ylmethoxy)benzaldehyde has been reported in the context of developing new therapeutic agents. nih.gov Such modifications can influence the molecule's ability to participate in π-π stacking or hydrogen bonding interactions, which are often crucial for binding to biological targets. nih.gov

Modification of the Aldehyde Group: The aldehyde functional group (-CHO) is a versatile chemical handle that can undergo a wide range of transformations:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, introducing a negatively charged group capable of forming strong hydrogen bonds or salt bridges.

Reduction: Reduction of the aldehyde yields a primary alcohol, which can act as a hydrogen bond donor.

Heterocycle Formation: The aldehyde group can serve as a precursor for the synthesis of various heterocyclic rings. For example, it can be converted into oxadiazole derivatives, significantly altering the steric and electronic profile of that part of the molecule. This transformation replaces the planar aldehyde with a more complex, three-dimensional, and electron-rich ring system.

These modifications are summarized in the table below.

| Modification Type | Example Derivative | Potential Impact |

| Ring Substitution | 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | Alters electronic properties and lipophilicity |

| Aldehyde Oxidation | 2-(Pyridin-4-ylmethoxy)benzoic acid | Introduces H-bond donor/acceptor, potential for ionic interactions |

| Aldehyde Reduction | (2-(Pyridin-4-ylmethoxy)phenyl)methanol | Adds H-bond donor capability, increases flexibility |

| Heterocycle Formation | 2-(Pyridin-4-ylmethoxy)phenyl-substituted oxadiazole | Modifies steric bulk, electronics, and H-bonding potential |

Functionalization and Substitution Patterns on the Pyridine (B92270) Ring

The pyridine ring's electronic nature and its nitrogen atom's ability to act as a hydrogen bond acceptor are key to its function. nih.gov Pyridine is an electron-deficient aromatic ring, which makes it prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.govnih.gov

Strategic functionalization can enhance or modulate these properties:

Introduction of Substituents: Adding small alkyl (e.g., methyl), halogen (e.g., chloro), or alkoxy (e.g., methoxy) groups to the pyridine ring can fine-tune its basicity and steric profile. The position of these substituents is critical; for example, bulky groups placed near the ring nitrogen can hinder its ability to interact with other molecules. researchgate.net

Improving Reactivity: Electrophilic substitution on the electron-poor pyridine ring is generally difficult. youtube.com However, its reactivity can be enhanced by converting it to a pyridine-N-oxide. This increases the electron density in the ring, facilitating electrophilic substitution, primarily at the 4-position (para to the nitrogen). youtube.com This strategy allows for the introduction of a wider range of functional groups that would otherwise be inaccessible.

The impact of these substitutions is often analyzed through quantitative structure-activity relationship (QSAR) studies, where parameters like hydrophobicity and molar refractivity are correlated with biological activity. nih.gov

Impact of Linker Variations on Molecular Properties and Reactivity

Flexibility and Conformation: The C-O-C bond of the ether provides significant rotational freedom, allowing the benzaldehyde and pyridine rings to adopt various spatial orientations. This flexibility can be crucial for achieving an optimal binding conformation within a receptor pocket.

Alternative Linkers: Replacing the ether linker with other functionalities can drastically alter the molecule's properties. For example, a direct carbon-carbon bond, as seen in 4-(Pyridin-4-yl)benzaldehyde, creates a more rigid, planar structure. illinois.edu This rigidity can be advantageous if a specific, fixed orientation is required for activity. Other potential linkers include amines (-NH-CH₂-) or thioethers (-S-CH₂-), each imparting different bond angles, lengths, and hydrogen-bonding capabilities. The synthesis of the ether linkage itself is typically achieved via a nucleophilic substitution reaction, such as reacting a hydroxybenzaldehyde with a pyridyl halide.

Investigation of Positional Isomerism and Its Influence on Electronic and Steric Profiles

Positional isomerism offers a subtle yet powerful tool for modulating molecular properties without changing the chemical formula. In the context of 2-(Pyridin-4-ylmethoxy)benzaldehyde, isomerism can be explored in two main ways:

Isomerism of the Pyridine Linkage: The point of attachment to the pyridine ring can be changed. The parent compound features a 4-ylmethoxy group. Its isomers, such as 2-(Pyridin-2-ylmethoxy)benzaldehyde (B1269173), would exhibit different electronic and steric profiles. The position of the nitrogen atom dictates the vector of the dipole moment and the spatial location of its hydrogen bond-accepting lone pair. nih.gov

Isomerism on the Benzaldehyde Ring: The pyridinylmethoxy group is located at the 2-position (ortho) of the benzaldehyde. Shifting it to the 3-position (meta) or 4-position (para), as in 4-(Pyridin-4-ylmethoxy)benzaldehyde, would fundamentally change the molecule's shape and the spatial relationship between the aldehyde and the pyridine ring. nih.gov This can affect intramolecular interactions, such as the potential for hydrogen bonding between the aldehyde and the linker, and can also be influenced by steric hindrance from adjacent groups. mdpi.com

Studies on related systems have shown that such positional changes can lead to distinct crystal packing, supramolecular networks, and varied physicochemical properties like melting points and photo-responsive behaviors. nih.govmdpi.com

| Isomer | CAS Number | Key Structural Feature | Potential Influence |

| This compound | 54402-13-0 | ortho-benzaldehyde, 4-yl-pyridine | Specific spatial orientation between CHO and pyridine |

| 2-(Pyridin-2-ylmethoxy)benzaldehyde | 54402-61-8 | ortho-benzaldehyde, 2-yl-pyridine | Nitrogen lone pair is closer to the linker, altering chelation potential |

| 4-(Pyridin-4-ylmethoxy)benzaldehyde | 118001-73-3 | para-benzaldehyde, 4-yl-pyridine | Linear shape, maximized distance between CHO and pyridine |

Rational Design Principles for Modulating Molecular Interactions

Rational design leverages the principles of SAR to guide the synthesis of new derivatives with improved or targeted properties. The goal is to optimize the molecule's interactions with a specific biological target, such as an enzyme or receptor.

The design process for derivatives of this compound would integrate the strategies discussed above:

Target Analysis: A thorough understanding of the target's binding site is paramount. The presence of hydrophobic pockets, charged residues, or hydrogen bond donors/acceptors in the target will dictate the ideal modifications.

Balancing Properties: Successful drug design involves balancing multiple factors. For instance, increasing lipophilicity by adding alkyl groups to the rings might improve binding to a hydrophobic pocket but could also decrease aqueous solubility. The introduction of polar groups like hydroxyls or carboxylates can improve solubility and provide new hydrogen bonding opportunities. nih.gov The key is to achieve a molecular profile that combines potent biological activity with favorable pharmacokinetic properties.

By combining these derivatization strategies with a deep understanding of the target, researchers can effectively navigate the chemical space around the this compound scaffold to develop compounds with finely tuned molecular interactions.

Computational Chemistry and Molecular Modeling Investigations of 2 Pyridin 4 Ylmethoxy Benzaldehyde

Quantum Chemical Calculations: Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (conformation) and to map the distribution of electrons within the molecule.

For 2-(Pyridin-4-ylmethoxy)benzaldehyde, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. jocpr.com Such calculations reveal the molecule's preferred conformation, including crucial dihedral angles between the benzaldehyde (B42025) and pyridine (B92270) rings, and the orientation of the methoxy (B1213986) bridge.

The electronic structure analysis involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen of the aldehyde and the nitrogen of the pyridine are expected to be electron-rich centers.

Table 1: Predicted Geometrical and Electronic Properties of this compound using DFT This data is predictive and based on established computational methodologies.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-311++G(d,p) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, docking simulations can be used to explore its binding affinity and mode of interaction with various protein targets. For instance, given its structural motifs, it could be docked into the active sites of enzymes like cyclin-dependent kinases (CDKs) or phosphodiesterases (PDEs), which are common targets for inhibitors containing pyridine and phenyl rings. nih.govnih.gov The simulation evaluates millions of possible conformations and orientations of the ligand within the protein's binding pocket, scoring them based on a force field that approximates the binding energy.

The results of a docking study would highlight key interactions, such as hydrogen bonds between the pyridine nitrogen or aldehyde oxygen and amino acid residues in the target's active site. Hydrophobic and π-π stacking interactions involving the aromatic rings are also critical for stable binding. These simulations provide a structural hypothesis for the ligand's biological activity, which can be confirmed and refined through further studies like molecular dynamics simulations. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore modeling is a powerful tool in drug design, used for virtual screening of large compound libraries to identify new molecules with potential biological activity. dovepress.commdpi.com

A pharmacophore model for a target that binds this compound would likely consist of several key features:

Hydrogen Bond Acceptor: The pyridine nitrogen and the ether oxygen.

Aromatic Ring: The benzaldehyde and pyridine rings, which can engage in hydrophobic and π-stacking interactions.

Possible Hydrogen Bond Donor: The aldehyde group's C-H bond can sometimes act as a weak hydrogen bond donor.

This 3D arrangement of features serves as a query to search databases for other molecules that match the pattern, a process known as virtual screening. dovepress.com This approach is highly effective for scaffold hopping—finding new molecular backbones that retain the crucial interacting elements. The development of a statistically significant pharmacophore model allows for the rapid identification of diverse compounds that could modulate the same target as the initial template molecule. nih.govmdpi.com

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for its characterization and for confirming its identity after synthesis.

Nuclear Magnetic Resonance (NMR): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. epstem.net The calculations can predict the chemical shifts for each unique proton and carbon atom in this compound, which can then be compared to experimental data.

Infrared (IR): The vibrational frequencies in an IR spectrum correspond to the stretching and bending of molecular bonds. DFT calculations can predict these frequencies with high accuracy. jocpr.commdpi.com For this compound, key predicted vibrations would include the C=O stretch of the aldehyde group, C-O-C stretches of the ether linkage, and various C-H and C=C/C=N stretches of the aromatic rings. researchgate.net

UV-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. jocpr.comresearchgate.net The calculation yields the absorption wavelengths (λmax) and oscillator strengths, corresponding to electron promotions between molecular orbitals (e.g., from HOMO to LUMO). google.com

Table 2: Predicted Spectroscopic Data for this compound This data is predictive and based on established computational methodologies for similar structures.

| Spectroscopy | Feature | Predicted Value | Comment |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton (-CHO) | ~10.0 ppm | Singlet, deshielded proton |

| Aromatic Protons | 7.0 - 8.6 ppm | Multiplets from two different ring systems | |

| Methylene Protons (-OCH₂-) | ~5.2 ppm | Singlet, adjacent to ether oxygen and pyridine ring | |

| IR | C=O Stretch (Aldehyde) | ~1705 cm⁻¹ | Strong, characteristic aldehyde absorption researchgate.net |

| C-O-C Stretch (Ether) | ~1250 cm⁻¹ | Aromatic ether stretch | |

| C=N/C=C Stretch (Aromatic) | 1600 - 1400 cm⁻¹ | Multiple bands from ring vibrations | |

| UV-Vis | λmax | ~285 nm | Predicted π → π* transition, TD-DFT in ethanol (B145695) researchgate.net |

Applications in Medicinal Chemistry Research Academic Perspectives

Role as an Intermediate in the Synthesis of Biologically Relevant Compounds

A primary application of 2-(Pyridin-4-ylmethoxy)benzaldehyde in medicinal chemistry is its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The aldehyde functional group serves as a key handle for a variety of chemical reactions, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation and coupling reactions. evitachem.com These transformations allow for the construction of diverse molecular architectures.

For instance, the aldehyde can be a crucial starting point for the synthesis of various heterocyclic compounds. The general synthetic utility of benzaldehyde (B42025) derivatives is well-established for creating scaffolds like benzimidazoles, which are known to interact with DNA and possess antimicrobial properties. nih.gov Similarly, pyridine (B92270) derivatives are integral components in the synthesis of a wide range of pharmaceuticals. google.combeilstein-journals.org The presence of both the aldehyde and the pyridine moiety in this compound makes it a valuable precursor for creating hybrid molecules that may exhibit unique biological activities.

The synthesis of such derivatives often involves multi-step reaction sequences. For example, a common strategy is the Williamson ether synthesis to connect the pyridine and benzaldehyde moieties, followed by further modifications of the aldehyde group. evitachem.comorientjchem.org The ability to readily modify the core structure of this compound allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in optimizing lead compounds in drug discovery. nih.gov

Exploration of Potential as Allosteric Modulators (e.g., Hemoglobin)

The structural features of this compound have led to its investigation as a potential allosteric modulator, particularly of hemoglobin. Allosteric modulators are molecules that bind to a protein at a site other than the active site, causing a conformational change that alters the protein's activity. nih.gov In the context of hemoglobin, allosteric modulators can influence its oxygen-binding affinity.

Aromatic aldehydes, a class to which this compound belongs, have been a focus of research for their ability to modulate hemoglobin function. nih.gov These compounds can form a Schiff base interaction with the N-terminal valine residues of the α-chains of hemoglobin, stabilizing the high-oxygen-affinity R-state of the protein. nih.gov This mechanism is of particular interest for the treatment of sickle cell disease, where stabilizing the R-state can prevent the polymerization of sickle hemoglobin (HbS) and subsequent red blood cell sickling. nih.gov

While direct studies on this compound as a hemoglobin modulator are not extensively detailed in the provided search results, the broader class of aromatic aldehydes, including derivatives like Voxelotor, has shown significant promise in this area. nih.gov Voxelotor, an approved drug for sickle cell disease, is an aromatic aldehyde that demonstrates the therapeutic potential of this class of compounds. nih.gov The investigation of various substituted benzaldehydes is an active area of research to discover new and improved allosteric modulators of hemoglobin. google.com

Research into Antimicrobial Activities and Mechanisms

The pyridin-4-ylmethoxy)benzaldehyde scaffold has been explored for its potential antimicrobial properties. The pyridine ring is a common feature in many antimicrobial agents, and its incorporation into the benzaldehyde structure can lead to compounds with activity against various pathogens. nih.gov

Research has shown that derivatives of similar structures, such as those containing a pyridine ring and a hydrazone linkage, exhibit antibacterial and antifungal activities. nih.gov For example, a study on 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes demonstrated activity against bacteria like Bacillus subtilis and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger. nih.gov The mechanism of action for such compounds is often attributed to their ability to chelate metal ions or interact with essential enzymes in the pathogens.

Furthermore, benzimidazole (B57391) derivatives, which can be synthesized from benzaldehyde precursors, are known to possess antimicrobial properties by acting as purine (B94841) antagonists and interfering with nucleic acid and protein synthesis in bacteria. nih.gov The structural similarity of this compound to the precursors of these active compounds suggests its potential as a starting point for the development of new antimicrobial agents.

Investigation of Antiproliferative Effects in Cellular Models

The potential of this compound and its derivatives as antiproliferative agents has been a significant area of research. The core structure is seen as a promising scaffold for the design of new anticancer drugs.

Studies on derivatives of 2-(pyridin-2-ylmethoxy)benzaldehyde (B1269173) have demonstrated significant cytotoxic effects against cancer cell lines. For example, certain derivatives have shown potent activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cells, with IC50 values below 3 µM. The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

The benzaldehyde scaffold itself has been the subject of antiproliferative studies. For instance, research on 4-(diethylamino)benzaldehyde (B91989) (DEAB) and its analogues has shown that these compounds can inhibit aldehyde dehydrogenases (ALDH), enzymes that are often overexpressed in cancer cells and contribute to drug resistance. nih.govresearchgate.net By expanding on this scaffold, researchers aim to develop more selective and potent ALDH inhibitors with improved cytotoxicity against cancer cells. nih.gov The antiproliferative activity of various pyridine and piperidine (B6355638) derivatives has also been documented, further supporting the potential of the this compound structure in cancer research. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Derivatives of 2-(Pyridin-2-ylmethoxy)benzaldehyde | MCF-7 (breast), PC3 (prostate) | IC50 values lower than 3 µM for some derivatives, indicating potent cytotoxicity. | |

| 4-(Diethylamino)benzaldehyde (DEAB) Analogues | Prostate cancer cell lines | Some analogues showed increased cytotoxicity compared to DEAB. | nih.gov |

| 4-(Pyridin-4-yloxy)benzamide derivatives | A549, HeLa, MCF-7 | Compound 40 showed excellent activity with IC50 values of 1.03, 1.15, and 2.59 μM, respectively. | nih.gov |

| 2H-Pyrazolo[4,3-c]pyridines | K562, MV4-11, MCF-7 | Some compounds displayed low micromolar GI50 values. | nih.gov |

Contribution to Scaffold Development in Drug Discovery Research

The this compound structure serves as a valuable scaffold in drug discovery research, providing a foundation for the development of new therapeutic agents. evitachem.com A scaffold is a core chemical structure to which various functional groups can be attached to create a library of diverse compounds for biological screening.

The combination of the benzaldehyde and pyridine rings within a single molecule offers multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships, which is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. nih.gov

Explorations in Materials Science and Supramolecular Chemistry

Integration into Advanced Functional Materials (e.g., Optoelectronic Applications)

The unique electronic characteristics of 2-(Pyridin-4-ylmethoxy)benzaldehyde, derived from its combination of an electron-withdrawing pyridine (B92270) moiety and a π-conjugated benzaldehyde (B42025) system, suggest its potential for use in advanced functional materials, particularly in optoelectronics. The interaction between these groups can facilitate intramolecular charge transfer, a key process in many optoelectronic devices.

Research on related pyridine-containing conjugated molecules has demonstrated their utility in this field. For instance, conjugated molecules based on diphenylamine (B1679370) and pyridine have been shown to possess low electrochemical band gaps, a desirable property for applications in optoelectronic devices. researchgate.net The absorption and emission maxima of such compounds are crucial for determining their potential applications.

Table 1: Optoelectronic Properties of a Related Diphenylamine-Pyridine Conjugated Molecule researchgate.net

| Property | Value |

| Absorption Maximum (in chloroform) | 433 nm |

| Thin Film Absorption Edge | 550 nm |

| Optical Band Gap | 2.2 eV |

| Photoluminescence Maximum (in chloroform) | 513 nm (greenish fluorescence) |

| Thin Film Photoluminescence Maximum | 541 nm |

| HOMO Energy Level | -5.25 eV |

| LUMO Energy Level | -3.70 eV |

| Electrochemical Band Gap | 1.55 eV |

This data for a related compound illustrates the potential optoelectronic properties that could be explored in this compound.

Furthermore, theoretical studies on helical oligomers composed of pyridine and other aromatic rings like furan, pyrrole, and thiophene (B33073) have highlighted how the inclusion of pyridine can significantly influence their structural and optoelectronic properties. rsc.org These studies reveal that the absorption spectra of such helical oligomers are characterized by multiple electronic transitions, with the primary transition being blue-shifted as the oligomer size increases. rsc.org This tunability is a critical aspect for designing materials with specific optical properties. The presence of the flexible ether linkage in this compound could also impart desirable processing characteristics for creating thin films for electronic applications.

Potential as Components in Supramolecular Assemblies and Hydrogelators

The molecular structure of this compound is well-suited for the construction of supramolecular assemblies through non-covalent interactions. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, while the aldehyde group can also participate in hydrogen bonding. The aromatic rings are capable of engaging in π-π stacking interactions. These combined features provide the necessary toolkit for self-assembly.

A particularly interesting application of self-assembling molecules is in the formation of hydrogels. These are three-dimensional networks of molecules that can trap large amounts of water, and they have applications in areas such as drug delivery and tissue engineering. Small molecules can self-assemble into elongated, fibrous aggregates that entangle to form a hydrogel network. nih.gov

The formation of a coordination polymeric hydrogel from a pyridine derivative and Cu(II) ions has been reported, demonstrating the efficacy of pyridine moieties in driving hydrogelation. rsc.org This hydrogel was capable of encapsulating a hydrophobic molecule, highlighting its potential as a delivery system. rsc.org Given that this compound possesses a pyridine group, it could potentially form similar metallo-hydrogels upon the addition of suitable metal ions. The resulting gel's properties would likely be dependent on the concentration of the gelator and the metal-to-ligand ratio.

Contributions to Self-Assembled Systems Research

The ability of pyridine-containing molecules to form highly ordered structures makes them valuable for research into self-assembled systems. Studies on pyridine-terminated alkanethiols on gold surfaces have shown that these molecules can form well-defined self-assembled monolayers (SAMs). acs.org The structure and electronic properties of these SAMs are influenced by the attachment position of the pyridine group and the potential for intra- or intermolecular hydrogen bonding. acs.org

Similarly, pyridine-amide based ligands have been extensively used to create a variety of discrete supramolecular assemblies through coordination with metal ions. nih.gov The structural flexibility and dual functionality of these ligands allow for the construction of complex topologies. nih.gov The this compound molecule, with its pyridine and aldehyde functionalities, could be a versatile building block in this area of crystal engineering.

The formation of discrete supramolecules has also been achieved through the coordination-driven self-assembly of flexible, pyridine-functionalized diaza-crown ethers with organoplatinum molecules. nih.gov Despite the flexibility of the ligand, these systems preferentially form closed structures. nih.gov This suggests that even with the conformational flexibility introduced by the ether linkage in this compound, it could still be directed to form well-defined, self-assembled architectures.

Future Research Directions and Translational Perspectives for 2 Pyridin 4 Ylmethoxy Benzaldehyde

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The traditional synthesis of ether linkages, such as the one present in 2-(Pyridin-4-ylmethoxy)benzaldehyde, often relies on conventional methods like the Williamson ether synthesis. While effective, these methods can involve harsh reaction conditions, the use of toxic solvents, and the generation of significant waste. The future of synthesizing this and similar compounds lies in the adoption of greener and more sustainable practices.

Emerging synthetic methodologies offer promising alternatives. unisi.it Key areas for future investigation include:

Photocatalysis: Utilizing light to drive chemical reactions can lead to milder reaction conditions and unique reactivity patterns, potentially offering more efficient pathways to the target molecule.

Biocatalysis: The use of enzymes as catalysts can provide unparalleled selectivity and operate under environmentally benign aqueous conditions. Research could focus on identifying or engineering enzymes capable of constructing the ether bond or its precursors.

Electro-organic Chemistry: Employing electricity to mediate chemical transformations can reduce the need for chemical reagents and offer precise control over reactions. unisi.it

Mechanochemistry: This solvent-free approach, which uses mechanical force to induce reactions, aligns perfectly with the principles of green chemistry by minimizing solvent waste. unisi.it

The primary goal is to develop synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and reduced energy consumption.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Photocatalysis | Milder reaction conditions, novel reactivity, reduced thermal energy input. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), use of aqueous media, biodegradable catalysts. |

| Electrocatalysis | Reduced reliance on chemical oxidants/reductants, precise reaction control. unisi.it |

| Mechanochemistry | Solvent-free or reduced solvent conditions, potential for novel solid-state reactivity. unisi.it |

Advanced Derivatization Avenues for Enhanced Functionality

The structure of this compound offers two primary sites for chemical modification: the aldehyde group and the pyridine (B92270) ring. Advanced derivatization of these functional groups is a critical avenue for enhancing the compound's functionality and tailoring it for specific applications.

Aldehyde Group Modifications:

Reductive Amination: Conversion to various primary, secondary, and tertiary amines to introduce new substituents for modulating solubility, basicity, and biological target interactions.

Condensation Reactions: Reaction with hydrazines, hydroxylamines, or other nucleophiles to form hydrazones, oximes, and other complex heterocyclic systems. For example, the synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties has been shown to yield compounds with potent biological activities, such as selective enzyme inhibition. nih.gov

Oxidation/Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol provides alternative functional handles for further conjugation or to alter the molecule's electronic and steric properties.

Pyridine Ring Modifications:

N-Oxidation: Formation of the pyridine N-oxide can alter the electronic properties of the ring, influence its metabolic profile, and provide a new site for subsequent reactions.

Quaternization: Alkylation of the pyridine nitrogen introduces a permanent positive charge, which could be exploited to enhance interactions with biological targets or to create ionic liquids or phase-transfer catalysts.

These derivatization strategies can generate extensive libraries of new chemical entities. Structure-activity relationship (SAR) studies on these derivatives will be crucial to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. nih.govmdpi.com For this compound, these computational tools can dramatically accelerate the research and development cycle.

Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to predict the physicochemical and biological properties of novel derivatives before they are synthesized. This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles, which is a major cause of failure in traditional drug development. nih.gov Convolutional neural networks (CNNs) have shown promise in predicting properties like solubility directly from a molecular graph. nih.gov

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.govresearchgate.net These models can be optimized to generate derivatives of this compound that are predicted to have high binding affinity for a specific biological target while also possessing favorable drug-like properties.

Target Identification: AI platforms can screen the structure of a compound against vast databases of protein structures to identify potential on- and off-target interactions, helping to elucidate its mechanism of action and predict potential side effects. mdpi.com

By leveraging AI, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time, resources, and reducing the reliance on extensive experimental screening. nih.gov

| AI/ML Application | Role in Research & Development | Potential Impact |

| Predictive ADME/T | In silico screening of virtual compound libraries. | Reduces late-stage attrition of drug candidates by identifying poor properties early. nih.gov |

| De Novo Design | Generates novel molecular structures with desired properties. | Expands accessible chemical space and accelerates the discovery of lead compounds. nih.govresearchgate.net |

| Target Prediction | Identifies potential protein binding partners. | Elucidates mechanisms of action and helps in understanding polypharmacology. mdpi.com |

| Synthesis Planning | Predicts optimal reaction pathways and conditions. | Accelerates the development of efficient and sustainable synthetic routes. |

Expanding Interdisciplinary Applications Beyond Current Scopes

While compounds sharing structural similarities with this compound have shown promise in areas like cancer and antimicrobial research, its potential applications extend far beyond traditional medicinal chemistry. An interdisciplinary approach is key to unlocking its full potential.

Coordination Chemistry and Catalysis: The pyridine nitrogen atom is an excellent ligand for coordinating with metal ions. Research into the formation of metal complexes with this compound could lead to the development of novel catalysts for organic synthesis, materials with interesting magnetic or optical properties, or new metallodrugs.

Materials Science: The compound can serve as a versatile building block for functional polymers and materials. Its incorporation into polymer backbones or as a pendant group could create materials with specific sensing capabilities, stimuli-responsive behavior, or unique surface properties.

Chemical Biology: As a molecular probe, derivatives of this compound could be designed to include fluorescent tags or reactive handles. Such probes are invaluable tools for studying complex biological processes, visualizing cellular components, and identifying the binding partners of bioactive molecules within a cell.

Collaboration between synthetic chemists, biologists, materials scientists, and computational scientists will be essential to explore these diverse and exciting applications.

Challenges and Opportunities in Compound-Centric Research Development

The focused development of a single chemical scaffold like this compound presents a unique set of challenges and opportunities.

Challenges:

Synthetic Complexity: Developing scalable, cost-effective, and sustainable synthetic routes remains a primary hurdle. mdpi.com Overcoming this requires innovation in synthetic methodology.

Vast Chemical Space: The number of possible derivatives is immense, making it impractical to synthesize and test them all. researchgate.net Efficiently navigating this space to find molecules with optimal properties is a major challenge.

Translational Gap: Bridging the gap between a promising result in a laboratory assay and a viable therapeutic or commercial product is a long and arduous process, fraught with high failure rates.

Opportunities:

Technological Integration: The challenges of chemical space and translational failure can be mitigated by the integration of AI, machine learning, and high-throughput screening technologies. nih.govnih.gov These tools allow for a more rational, data-driven approach to compound design and prioritization.

Sustainability as a Driver: The increasing demand for green chemistry provides a strong incentive to develop innovative and environmentally benign synthetic processes, which can also be more efficient and cost-effective in the long run. unisi.it

Niche Applications: By focusing on the unique structural features of the compound, researchers may uncover niche applications in areas that are not served by more conventional chemical scaffolds, creating opportunities for high-impact discoveries.

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-4-ylmethoxy)benzaldehyde, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or Mitsunobu reactions. For example:

- Route 1 : React 4-hydroxypyridine with 2-hydroxybenzaldehyde derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Route 2 : Use a Mitsunobu reaction to couple 4-pyridinemethanol with 2-hydroxybenzaldehyde using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Purity Assurance : - Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ 10.0 ppm for aldehyde proton) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aldehyde (δ ~10.0 ppm), pyridyl protons (δ 7.5–8.5 ppm), and methoxy linkage (δ ~5.3 ppm for –OCH₂–) .

- FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C–O–C (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₁NO₂: 213.08 g/mol) .

Q. How does the reactivity of this compound compare to other benzaldehyde derivatives?

Methodological Answer: The pyridylmethoxy group enhances electron-withdrawing effects, increasing aldehyde electrophilicity. Key reactions:

- Oxidation : Forms 2-(Pyridin-4-ylmethoxy)benzoic acid using KMnO₄ or CrO₃ .

- Reduction : NaBH₄ converts the aldehyde to 2-(Pyridin-4-ylmethoxy)benzyl alcohol .

- Condensation : Reacts with amines (e.g., hydrazines) to form Schiff bases for coordination chemistry .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SHELX suite) is critical:

Q. What kinetic insights govern the nucleophilic substitution reactions of this compound?

Methodological Answer:

- Mechanistic Studies : Monitor reaction rates via ¹H NMR or UV-Vis spectroscopy. For SNAr reactions, the rate-determining step involves base-assisted deprotonation of the hydroxyl group .

- Activation Parameters : Use Arrhenius plots (ln k vs. 1/T) to determine activation energy (Eₐ) and pre-exponential factor (A) .

Q. How can structure-activity relationships (SAR) guide its application in drug discovery?

Methodological Answer:

-

Biological Screening : Test antimicrobial activity via microdilution assays (MIC against S. aureus or E. coli) .

-

SAR Design : Modify pyridyl or methoxy groups to enhance bioavailability. For example:

Derivative Modification Bioactivity (IC₅₀) Parent None 50 µM (Cancer) –NO₂ Electron-withdrawing 25 µM Data from analogs suggest electron-deficient pyridyl rings improve cytotoxicity .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.